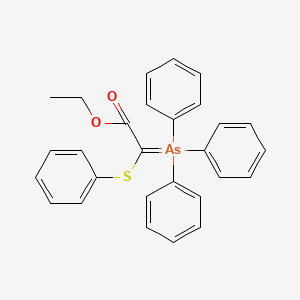
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an acetic acid ester, a phenylthio group, and a triphenylarsoranylidene moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the triphenylarsoranylidene intermediate, which is then reacted with phenylthioacetic acid under controlled conditions to form the desired ester. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and product purity. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the final product.
化学反応の分析
Types of Reactions
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester can undergo a variety of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triphenylarsoranylidene moiety may interact with cellular components, affecting various biochemical pathways. The ester group can undergo hydrolysis, releasing acetic acid, which can further participate in metabolic processes.
類似化合物との比較
Similar Compounds
Phenylthioacetic acid esters: Share the phenylthio group but lack the triphenylarsoranylidene moiety.
Triphenylarsoranylidene derivatives: Contain the triphenylarsoranylidene group but differ in other functional groups.
Uniqueness
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester is unique due to the combination of its functional groups, which allows it to participate in a diverse range of chemical reactions and exhibit a variety of biological activities. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
518035-71-7 |
|---|---|
分子式 |
C28H25AsO2S |
分子量 |
500.5 g/mol |
IUPAC名 |
ethyl 2-phenylsulfanyl-2-(triphenyl-λ5-arsanylidene)acetate |
InChI |
InChI=1S/C28H25AsO2S/c1-2-31-28(30)27(32-26-21-13-6-14-22-26)29(23-15-7-3-8-16-23,24-17-9-4-10-18-24)25-19-11-5-12-20-25/h3-22H,2H2,1H3 |
InChIキー |
HFUGUZMWKJNLMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
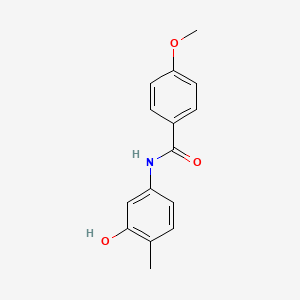
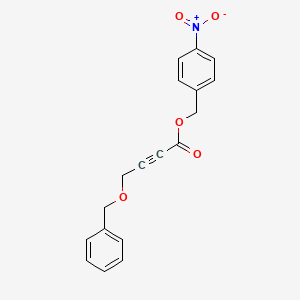
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)
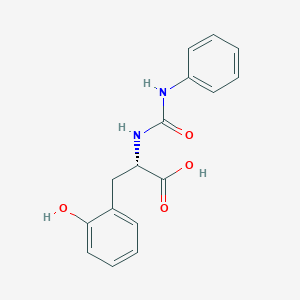
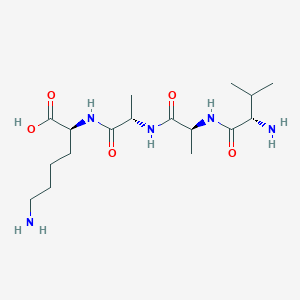
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
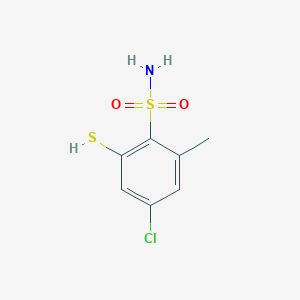
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
